molecular formula C8H14N4 B2475618 1-(Piperidin-4-yl)-1h-pyrazol-4-amine CAS No. 1429297-48-2

1-(Piperidin-4-yl)-1h-pyrazol-4-amine

Cat. No. B2475618
CAS RN: 1429297-48-2
M. Wt: 166.228
InChI Key: JPOSFUVFOJECKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Piperidin-4-yl)-1h-pyrazol-4-amine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves multiple strategies, including asymmetric organocatalytic synthesis and the Leimgruber−Batcho indole synthesis . For instance, novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .


Molecular Structure Analysis

The molecular structure of these derivatives has been explored through various methods, including X-ray diffraction . The structure of piperidine moiety is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives participate in various chemical reactions, offering a pathway to diverse bioactive molecules . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .


Physical And Chemical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in drug design and synthesis. The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental for understanding the potential applications of these compounds .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound “1-(Piperidin-4-yl)-1h-pyrazol-4-amine” primarily targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer .

Mode of Action

This interaction could lead to changes in the protein’s ability to regulate cell growth, potentially inhibiting the growth of cancer cells .

Biochemical Pathways

The compound’s interaction with the B-raf protein could affect various biochemical pathways. B-raf is part of the MAPK/ERK pathway, which regulates cell division, differentiation, and secretion . By interacting with B-raf, the compound could potentially disrupt this pathway, leading to changes in cell behavior .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability . These properties would determine how much of the compound reaches its target, how long it stays in the body, and how it is eliminated .

Result of Action

The result of the compound’s action would depend on its specific interactions with the B-raf protein. If the compound inhibits the protein’s function, it could potentially slow or stop the growth of cancer cells . More research is needed to fully understand the molecular and cellular effects of this compound’s action .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the presence of other molecules in the cell, the cell’s overall health and status, and external factors such as temperature and pH . Understanding these influences could help optimize the compound’s use as a potential therapeutic agent .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, and it is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “1-(Piperidin-4-yl)-1h-pyrazol-4-amine” and its derivatives could have potential applications in these areas. Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .

properties

IUPAC Name

1-piperidin-4-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOSFUVFOJECKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)-1h-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.